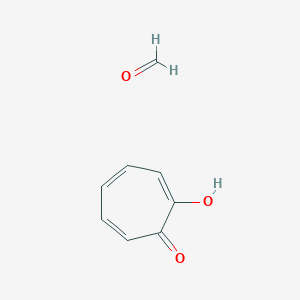

Formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one

Description

2-Hydroxycyclohepta-2,4,6-trien-1-one, commonly known as tropolone, is a non-benzenoid aromatic compound with the molecular formula C₇H₆O₂ (molecular weight: 122.12 g/mol). It features a seven-membered ring system containing a hydroxyl group at position 2 and a ketone group at position 1, forming a conjugated π-electron system that confers aromaticity . Tropolone is naturally produced by the plant pathogen Burkholderia plantarii and exhibits broad-spectrum antibacterial and antifungal properties . It is also utilized in synthesizing fused heterocycles, metal complexes (e.g., Ga(III) and In(III)), and as a reagent in sugar reduction reactions . Its physical properties include a melting point of 50–52°C, boiling point of 80–84°C under reduced pressure (0.075 mmHg), and a pKa of 6.89, reflecting moderate acidity .

Properties

CAS No. |

28158-57-8 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6O2.CH2O/c8-6-4-2-1-3-5-7(6)9;1-2/h1-5H,(H,8,9);1H2 |

InChI Key |

ZQKARDTYSXTFTQ-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C(=O)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Bromination and Dehydrohalogenation of 1,2-Cycloheptanedione

- Process : 1,2-cycloheptanedione undergoes bromination using N-bromosuccinimide to introduce bromine atoms at specific positions.

- Follow-up : The brominated intermediate is subjected to dehydrohalogenation at elevated temperatures to form the conjugated tropolone ring.

- Advantages : This method allows direct functionalization of the cycloheptanedione ring and is relatively straightforward.

- Limitations : Requires careful control of bromination to avoid over-substitution and side reactions.

Acyloin Condensation of Pimelic Acid Derivatives Followed by Bromine Oxidation

- Process : The ethyl ester of pimelic acid undergoes acyloin condensation to form a cyclic intermediate.

- Oxidation : Bromine is used to oxidize the acyloin intermediate, facilitating ring closure and formation of the tropolone structure.

- Notes : This method is useful for constructing the seven-membered ring from linear precursors.

[2+2] Cycloaddition of Cyclopentadiene with Ketene

- Process : Cyclopentadiene reacts with ketene in a [2+2] cycloaddition to form a bicyclo[3.2.0]heptyl intermediate.

- Hydrolysis and Ring Opening : Subsequent hydrolysis and cleavage of the bicyclic fusion bond yield tropolone.

- Significance : This method provides a route via bicyclic intermediates, enabling access to tropolone from smaller building blocks.

Condensation of Cycloheptan-1,3-dione with Formaldehyde

- Process : Cycloheptan-1,3-dione condenses with two equivalents of formaldehyde to form hydroxymethylated intermediates.

- Reduction and Oxidation : Reduction with diisobutylaluminum hydride followed by Sharpless epoxidation and oxidation steps leads to epoxytropone derivatives, which can be converted to tropolone.

- Research Findings : This method was used in enantioselective synthesis studies to produce stereochemically defined tropolone derivatives, demonstrating the versatility of formaldehyde in tropolone biosynthesis mimics.

Natural and Biosynthetic Routes

- Tropolone and its derivatives are naturally produced via polyketide pathways in plants and bacteria.

- Biosynthesis involves phenolic intermediates that undergo ring expansion and oxidation.

- Enzymatic processes include flavoprotein dioxygenases that incorporate oxygen atoms into substrates derived from formaldehyde condensation products.

Reaction Conditions and Purification

- Many synthetic routes require controlled temperatures, often ranging from room temperature to 150 °C, depending on the method.

- Inert atmospheres such as argon are used to prevent unwanted oxidation or polymerization.

- Solvents such as ethanol, toluene, or benzene are commonly employed.

- Purification typically involves chromatographic techniques to isolate pure tropolone from reaction mixtures.

- Acidic or basic conditions may be used to facilitate ring closure or tautomerization.

Comparative Data Table of Tropolone Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination and Dehydrohalogenation | 1,2-Cycloheptanedione | N-bromosuccinimide, heat | Elevated temperature for dehydrohalogenation | Direct ring functionalization, simple reagents | Requires careful bromination control |

| Acyloin Condensation + Oxidation | Ethyl pimelate ester | Bromine, condensation catalysts | Moderate temperature | Builds 7-membered ring from linear precursor | Multi-step, sensitive to conditions |

| [2+2] Cycloaddition | Cyclopentadiene, ketene | None (cycloaddition) | Controlled temperature, hydrolysis | Access via bicyclic intermediates | Requires ketene handling, complex steps |

| Condensation with Formaldehyde | Cycloheptan-1,3-dione, formaldehyde | Diisobutylaluminum hydride, Sharpless epoxidation reagents | Multi-step, controlled temperature | Enables stereoselective synthesis | Multi-step, requires specialized reagents |

| Biosynthesis (Enzymatic) | Polyketide precursors | Flavoprotein dioxygenases | Biological conditions | Environmentally friendly, stereoselective | Complex, not easily scalable |

Summary of Research Findings

- Formaldehyde plays a crucial role as a one-carbon building block in the synthesis of tropolone and its derivatives.

- Synthetic methods vary from classical organic transformations (bromination, acyloin condensation) to biomimetic and enzymatic approaches.

- The choice of method depends on the desired scale, stereochemical requirements, and available starting materials.

- Tropolone's unique electronic structure and reactivity are maintained across preparation methods, enabling its use in further synthetic and coordination chemistry applications.

- Recent studies have focused on enantioselective syntheses and biosynthetic enzyme mechanisms, expanding the understanding of tropolone formation and functionalization.

Chemical Reactions Analysis

Types of Reactions

Tropolone undergoes various chemical reactions, including:

Oxidation: Tropolone can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert tropolone into other derivatives with altered functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted tropolones.

Common Reagents and Conditions

Common reagents used in reactions with tropolone include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving tropolone depend on the specific reaction and reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can yield various substituted tropolones .

Scientific Research Applications

Pharmaceutical Applications

Tropolone and its derivatives have garnered attention for their potential therapeutic properties.

Antimicrobial Activity

Tropolone exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study : A synthesized derivative of tropolone showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Bacillus subtilis, indicating strong antibacterial activity .

Antiviral Properties

Tropolone has been investigated for its antiviral capabilities. In vitro studies suggest that it can disrupt viral capsid proteins, which is crucial for viral replication .

Case Study : Tannins, which share structural similarities with tropolone, have demonstrated antiviral effectiveness against a range of viruses in laboratory settings, suggesting potential applications for tropolone in antiviral drug development .

Agricultural Applications

Tropolone is also recognized for its role in agriculture, particularly as a natural pesticide.

Pesticidal Properties

Tropolone derivatives have shown insecticidal activity against various pests. The compound acts as a natural repellent and growth inhibitor for certain plant pathogens .

Case Study : Research indicates that tropolone can inhibit the growth of Phytophthora infestans, a major potato pathogen, showcasing its potential as an eco-friendly agricultural agent .

Material Science Applications

In materials science, tropolone serves as a precursor for synthesizing various polymers and ligands.

Ligand Chemistry

The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry. Tropolone acts as a bidentate ligand, facilitating the formation of metal complexes that are useful in catalysis and material synthesis .

Case Study : The complexation of tropolone with copper ions has been explored for applications in catalysis and electronic materials due to enhanced conductivity properties .

Table of Applications

Mechanism of Action

The mechanism of action of tropolone involves its ability to coordinate with metal ions, particularly zinc ions in enzymes like carbonic anhydrase. Tropolone acts as a metal-binding pharmacophore, forming bidentate coordination with the active site metal ion. This interaction can inhibit the enzyme’s activity by altering its structure and function . The specific molecular targets and pathways involved depend on the biological context and the specific enzyme or protein being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tropolone vs. Tropone (Cyclohepta-2,4,6-trien-1-one)

- Structure : Tropone lacks the hydroxyl group at position 2, making it a simpler seven-membered aromatic ketone .

- Aromaticity : Both compounds exhibit aromaticity due to cyclic conjugation, but tropolone’s hydroxyl group enhances resonance stabilization and acidity.

- Applications : Tropone is a precursor in synthesizing bioactive molecules, while tropolone’s hydroxyl group enables chelation and broader pharmacological activity .

Tropolone vs. Hinokitiol (β-Thujaplicin)

Hinokitiol (2-hydroxy-4-isopropylcyclohepta-2,4,6-trien-1-one) is a tropolone derivative isolated from Cupressaceae trees .

- Structural Difference: Hinokitiol has an isopropyl substituent at position 4, enhancing lipophilicity and bioactivity.

- Bioactivity: Both compounds exhibit antimicrobial and anti-inflammatory effects, but hinokitiol shows superior neuroprotective and anticancer properties (e.g., activity against lung adenocarcinoma and melanoma) .

Tropolone vs. Thujaplicins

Thujaplicins are tropolone derivatives with hydroxyl and isopropyl groups at varying positions (e.g., α-, β-, and γ-thujaplicin) .

- Natural Sources : Thujaplicins are found in Thuja plicata (Western Red Cedar), whereas tropolone is microbial in origin .

Comparison with Non-Aromatic Cyclic Ketones

- Cyclohexanone: A six-membered non-aromatic ketone used industrially as a solvent, lacking tropolone’s pharmacological applications.

Key Research Findings

Antimicrobial Efficacy : Tropolone’s chelation of metal ions (e.g., Fe³⁺) disrupts microbial metalloenzymes, explaining its antibacterial action .

Structural Flexibility: Substitutions at positions 3, 4, or 5 (e.g., hinokitiol’s isopropyl group) enhance bioactivity and selectivity .

Thermodynamic Stability: Tropolone’s resonance-stabilized structure allows it to withstand harsh conditions (e.g., high temperatures) better than non-aromatic ketones .

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Tropolone | 50–52 | 80–84 (0.075 mmHg) | 6.89 | 122.12 |

| Hinokitiol | 50–52 | 285 | ~7.1 | 164.20 |

| Tropone | -24 | 113–115 | N/A | 106.12 |

Biological Activity

Formaldehyde; 2-hydroxycyclohepta-2,4,6-trien-1-one, commonly referred to as tropolone , is an organic compound notable for its diverse biological activities. This article delves into its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on various studies.

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Structure : Tropolone features a cycloheptatriene ring with a hydroxyl group that contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Tropolone exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Antibacterial effects |

| Candida albicans | Antifungal activity |

Studies have shown that tropolone's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which leads to cell death .

Anti-inflammatory Effects

Tropolone has been investigated for its anti-inflammatory properties. It can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases .

The biological activities of tropolone are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Tropolone has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Metal Chelation : The compound can chelate metal ions, which may contribute to its antioxidant properties and ability to scavenge free radicals .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the efficacy of tropolone against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study concluded that tropolone could serve as a lead compound for developing new antibacterial agents. -

Anti-inflammatory Research :

Another study explored the anti-inflammatory effects of tropolone in a murine model of arthritis. Results indicated a significant reduction in paw swelling and joint inflammation when treated with tropolone compared to control groups .

Comparative Analysis with Similar Compounds

Tropolone shares structural similarities with several other compounds that exhibit biological activity. Below is a comparison highlighting these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tropolone | C₈H₈O₃ | Hydroxyl group enhances reactivity |

| 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | C₈H₉N₁O₂ | Contains an amino group altering reactivity |

| 3-Hydroxycoumarin | C₉H₈O₃ | Different structure providing distinct biological effects |

Q & A

Q. What are the key structural features of tropolone that contribute to its aromaticity and reactivity?

Methodological Answer: Tropolone is a non-benzenoid aromatic compound with a seven-membered conjugated ring system. Its aromaticity arises from the planar structure and delocalized π-electrons across the cyclohepta-2,4,6-trien-1-one core. Key features include:

- Hydroxyl group at position 2 : Enhances acidity (pKa ≈ 6.89) and enables hydrogen bonding .

- Conjugated carbonyl group : Stabilizes the aromatic system and participates in tautomerism .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | |

| Molecular Weight | 122.12 g/mol | |

| Melting Point | 50.8°C | |

| pKa | 6.89 |

Experimental validation involves:

Q. How can researchers determine the tautomeric forms of tropolone derivatives in crystalline states?

Methodological Answer: Tautomerism in tropolone derivatives (e.g., keto-enol forms) is resolved via:

- Single-crystal X-ray diffraction (SCXRD) : Directly visualizes atomic positions. For example, 7-nitrotropolone crystallizes exclusively as the 2-hydroxy-7-nitro tautomer due to intramolecular hydrogen bonding .

- Computational modeling : Density Functional Theory (DFT) calculates energy differences between tautomers, as seen in 3-hydroxytropolone studies .

Advanced Research Questions

Q. What experimental and computational approaches analyze intramolecular proton transfer in 3-hydroxytropolone?

Methodological Answer: Proton transfer dynamics are studied using:

- Time-resolved spectroscopy : Tracks proton migration in solution.

- DFT calculations : Predicts transition states and activation energies. For 3-hydroxytropolone, dimerization pathways reveal proton transfer barriers influenced by solvent polarity .

- Crystallographic data : Validates tautomeric preferences (e.g., hydrogen-bonded dimers in 7-nitrotropolone ).

Q. How can contradictions in crystallographic data regarding hydrogen bonding motifs be resolved?

Methodological Answer: Discrepancies arise from varying crystallization conditions or refinement protocols. Best practices include:

- High-resolution data collection : Minimizes noise (e.g., SHELXL refinement for twinned macromolecular crystals ).

- Cross-validation with spectroscopic data : Ensures consistency between solid-state (XRD) and solution (NMR/IR) results.

- Robust software tools : SHELX programs (e.g., SHELXD for phasing) improve accuracy in hydrogen-bond assignment .

Q. What methodologies prevent unwanted dimerization during functionalization of tropolone derivatives?

Methodological Answer: Controlled functionalization requires:

- Stoichiometric optimization : Limiting reagent ratios (e.g., 1:2.5 for 2-aminophenylthio-tropolone synthesis ).

- Protecting groups : Shielding reactive sites (e.g., hydroxyl groups) prior to nitrogen functionalization.

- Low-temperature reactions : Reduces kinetic dimerization, as seen in coordination polymer synthesis .

Q. What safety protocols ensure reproducibility in tropolone handling?

Methodological Answer:

- Respiratory protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) filters for aerosolized tropolone .

- Storage : Avoid moisture and light to prevent degradation (store at 2–8°C in airtight containers) .

- Waste disposal : Neutralize acidic byproducts before drainage to prevent environmental contamination .

Data Contradiction Analysis

- Tautomer Stability : Computational models may predict multiple tautomers, but SCXRD often shows a single dominant form (e.g., 7-nitrotropolone vs. theoretical 3-nitro isomer). Resolve by correlating solvent polarity with experimental conditions.

- Hydrogen-Bonding Motifs : Discrepancies in dimerization (e.g., R₂²(10) vs. larger rings) arise from crystal packing forces. Use high-pressure crystallization to isolate preferred motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.